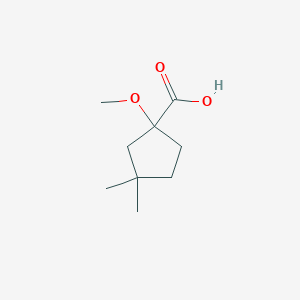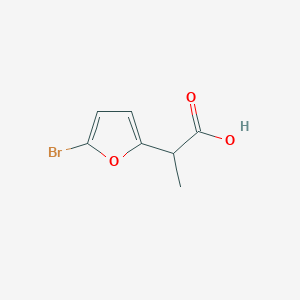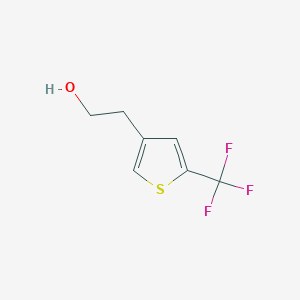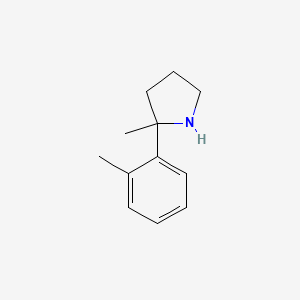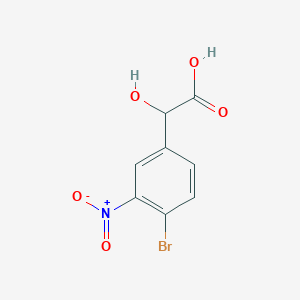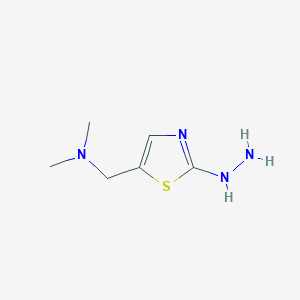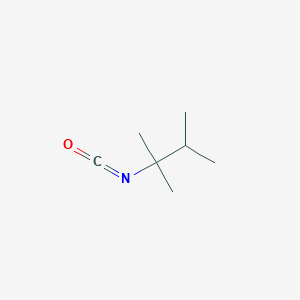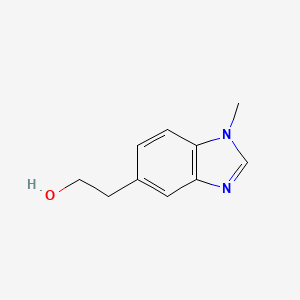![molecular formula C10H9BrN2 B13612178 1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
1-[2-(bromomethyl)phenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Bromomethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromomethyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(bromomethyl)phenyl]-1H-pyrazole typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-methylphenyl]-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product is achieved through crystallization or distillation techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of 1-[2-(carboxyphenyl)]-1H-pyrazole or 1-[2-(formylphenyl)]-1H-pyrazole.
Coupling Reactions: Formation of biaryl pyrazoles.
Applications De Recherche Scientifique
1-[2-(Bromomethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-(bromomethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function .
Comparaison Avec Des Composés Similaires
1-[2-(Chloromethyl)phenyl]-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[2-(Methyl)phenyl]-1H-pyrazole: Lacks the halogen substituent, making it less reactive in certain chemical reactions.
1-[2-(Hydroxymethyl)phenyl]-1H-pyrazole: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. The bromine atom’s ability to participate in various substitution and coupling reactions makes this compound a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C10H9BrN2 |
|---|---|
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)phenyl]pyrazole |
InChI |
InChI=1S/C10H9BrN2/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2 |
Clé InChI |
CSLFLTCCYCBXJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CBr)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)
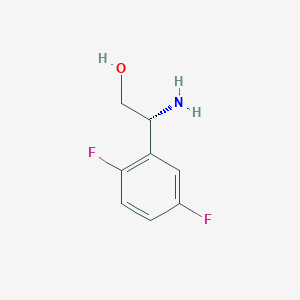
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
